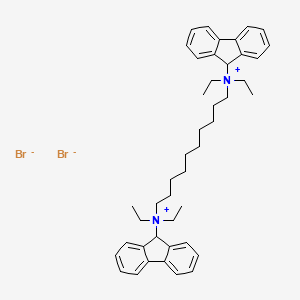
2-Propanol, 1,1'-(decylimino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,1’-(decylimino)bis- is a chemical compound with the molecular formula C16H35NO2 and a molecular weight of 273.459 . It is known for its unique structure, which includes a decylimino group attached to two propanol molecules. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Propanol, 1,1’-(decylimino)bis- involves several steps. One common method includes the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor . The reaction conditions typically involve maintaining a pressure of 0.1-1.0 Mpa and a temperature of 60-80°C. After the addition of propylene oxide, the temperature is raised to 80-100°C, and the reaction is allowed to proceed for 1-5 hours. The final product is obtained through rectification.
Análisis De Reacciones Químicas
2-Propanol, 1,1’-(decylimino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Propanol, 1,1’-(decylimino)bis- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in polymerization reactions . In biology, it serves as a stabilizer for enzymes and proteins. In medicine, it is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds. Industrially, it is used in the production of polyurethane foams and as a surfactant in cleaning products.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1,1’-(decylimino)bis- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in catalysis and signal transduction.
Comparación Con Compuestos Similares
2-Propanol, 1,1’-(decylimino)bis- can be compared with similar compounds such as 1,3-BIS-(DIETHYLAMINO)-2-PROPANOL and Diisopropanolethanolamine . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 1,3-BIS-(DIETHYLAMINO)-2-PROPANOL is used primarily as a reagent in organic synthesis, while Diisopropanolethanolamine is used in the synthesis of dendritic polymers. The unique decylimino group in 2-Propanol, 1,1’-(decylimino)bis- provides it with distinct chemical properties and applications.
Propiedades
Número CAS |
65086-46-6 |
|---|---|
Fórmula molecular |
C16H35NO2 |
Peso molecular |
273.45 g/mol |
Nombre IUPAC |
1-[decyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C16H35NO2/c1-4-5-6-7-8-9-10-11-12-17(13-15(2)18)14-16(3)19/h15-16,18-19H,4-14H2,1-3H3 |
Clave InChI |
BVNRDHVWLFPWFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(CC(C)O)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




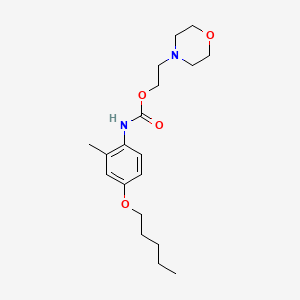

![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)



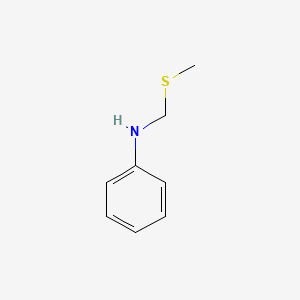
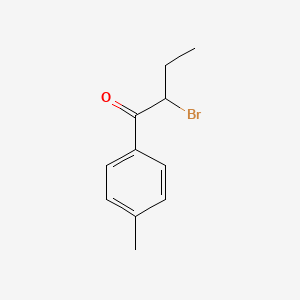
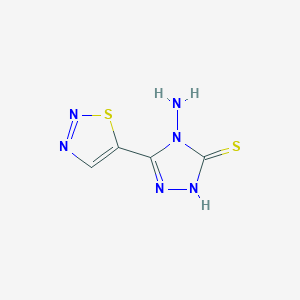
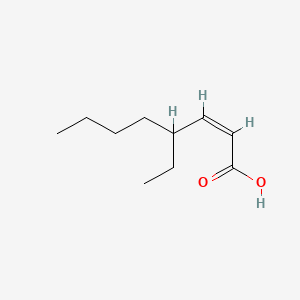
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
